4-Chloro-1-naphthonitrile

Description

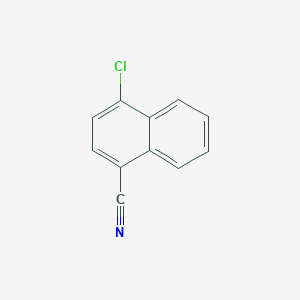

4-Chloro-1-naphthonitrile is a halogenated naphthalene derivative featuring a chlorine substituent at the 4-position and a nitrile group at the 1-position (Figure 1). This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and functional materials due to its reactive sites. The electron-withdrawing nitrile group enhances the electrophilicity of the aromatic ring, facilitating substitution reactions at the chlorine-bearing position. Its molecular weight is 187.62 g/mol, and it typically exhibits low solubility in polar solvents like water but moderate solubility in organic solvents such as dichloromethane or dimethylformamide.

Properties

Molecular Formula |

C11H6ClN |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

4-chloronaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |

InChI Key |

KLYDQWZSLRBNHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthonitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide . This method is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-naphthonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.

Oxidation: Potassium permanganate (KMnO4) for oxidizing the nitrile group to a carboxylic acid.

Major Products:

Amines: Formed by the reduction of the nitrile group.

Carboxylic Acids: Formed by the oxidation of the nitrile group.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-naphthonitrile serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity.

Antiviral Activity

Recent studies have demonstrated the potential of this compound and its derivatives in antiviral applications. For instance, compounds derived from it have shown promising activity against viruses such as Zika virus (ZIKV). The structure-activity relationship (SAR) studies indicate that modifications at the chloro and nitrile positions can significantly influence antiviral efficacy.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Activity |

|---|---|---|---|

| This compound Derivative A | 5.25 | 20.0 | Strong antiviral activity |

| This compound Derivative B | 8.5 | 15.0 | Moderate antiviral activity |

The derivatives exhibit low cytotoxicity while maintaining antiviral properties, making them suitable candidates for further development in antiviral therapies .

Organic Synthesis

As a versatile building block, this compound is utilized in synthetic organic chemistry to create complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Synthesis of Heterocycles

One notable application is its use in synthesizing heterocyclic compounds, which are essential in drug discovery. For example, it can be reacted with various amines to form pyridine or pyrimidine derivatives, which are known for their biological activities.

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic substitution | Base-catalyzed | Pyridine derivative |

| Cyclization with amines | Heat, solvent-free | Pyrimidine derivative |

These reactions highlight the compound's utility as a precursor for developing new therapeutic agents .

Agrochemical Applications

Beyond medicinal uses, this compound has potential applications in agrochemicals. Its derivatives can act as herbicides or fungicides due to their ability to interfere with biochemical pathways in plants and fungi.

Case Study: Herbicidal Activity

In a study evaluating the herbicidal properties of various naphthonitrile derivatives, several compounds demonstrated effective weed control with minimal phytotoxicity to crops.

| Compound | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Naphthonitrile Derivative C | 100 | 85% |

| Naphthonitrile Derivative D | 200 | 90% |

These findings suggest that derivatives of this compound could be developed into effective agrochemicals that enhance crop yields while reducing environmental impact .

Mechanism of Action

The mechanism of action of 4-Chloro-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and physicochemical properties of 4-Chloro-1-naphthonitrile are strongly influenced by its substituents. Below is a comparative analysis with three closely related naphthonitrile derivatives:

4-Acetyl-1-naphthonitrile

This compound replaces the chlorine atom with an acetyl group (-COCH₃) at the 4-position. Unlike this compound, the acetyl group is a stronger electron-withdrawing moiety, further polarizing the aromatic ring and directing electrophilic substitutions to the 1- and 8-positions. Its molecular weight (199.22 g/mol) is higher due to the acetyl substituent, and it exhibits a higher melting point (~150°C) compared to this compound (~120°C) . The acetyl group also increases solubility in ketone-based solvents.

1-Naphthonitrile

Lacking the chlorine substituent, 1-naphthonitrile (molecular weight 153.18 g/mol) is less reactive toward nucleophilic aromatic substitution. Its nitrile group still activates the ring, but the absence of a halogen limits its utility in cross-coupling reactions. The melting point is notably lower (85–90°C), and solubility in nonpolar solvents (e.g., toluene) is higher than this compound.

4-Bromo-1-naphthonitrile

Replacing chlorine with bromine increases molecular weight (232.07 g/mol) and polarizability. The bromine atom enhances leaving-group ability in substitution reactions, making this compound more reactive than this compound in Suzuki-Miyaura couplings. However, bromine’s larger atomic radius may sterically hinder reactions at the 4-position.

Data Table: Key Properties of Compared Compounds

Notes on Comparative Limitations

- The acetyl group in 4-Acetyl-1-naphthonitrile introduces competing reactivity pathways (e.g., ketone reduction), which are absent in halogenated analogs.

- Brominated derivatives generally offer higher reactivity but at increased cost and environmental concerns.

Biological Activity

4-Chloro-1-naphthonitrile (C11H6ClN) is a compound that has drawn attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring substituted with a chlorine atom and a nitrile group. Its molecular structure is depicted as follows:

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. It has been evaluated for its inhibitory effects against various viruses, including Zika virus (ZIKV) and SARS-CoV. In vitro assays demonstrated that the compound exhibits significant antiviral activity with low cytotoxicity, indicating a promising therapeutic profile.

- Zika Virus Inhibition : In one study, this compound showed an EC50 value of approximately 5.25 µM against ZIKV, with a CC50 value of 20.0 µM, suggesting effective viral inhibition while maintaining cell viability .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. Research indicates that it possesses notable efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Bacterial Strains Tested : The antimicrobial evaluation included several pathogenic bacteria, where this compound demonstrated significant inhibition zones in agar diffusion tests .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene core, such as varying substituents at different positions, have been shown to influence its efficacy.

| Substituent Position | Effect on Activity |

|---|---|

| Para | Increased potency |

| Meta | Moderate potency |

| Ortho | Decreased potency |

This table summarizes findings from various SAR studies that indicate how different substituents can enhance or diminish the biological activity of related compounds .

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

- SARS-CoV PLpro Inhibition : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit the SARS-CoV PLpro enzyme. The most potent derivative exhibited an IC50 value of 0.67 µM, highlighting the compound's potential in antiviral drug development .

- Antimicrobial Evaluation : In a study assessing the antimicrobial properties of various naphthalene derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.